molecular formula C12H5Cl2F3O2 B1304005 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde CAS No. 680215-60-5

5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde

Cat. No. B1304005
CAS RN: 680215-60-5
M. Wt: 309.06 g/mol
InChI Key: QNYCADSCMMHYJB-UHFFFAOYSA-N
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Description

The compound "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde" appears to be closely related to the class of compounds discussed in the provided papers. While none of the papers directly analyze this exact compound, they do provide insights into similar compounds that can help us infer certain aspects of its chemistry.

Synthesis Analysis

Paper describes the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent. This suggests that the Vilsmeier-Haack reaction could potentially be a viable method for synthesizing the aldehyde group on the furan ring of the compound . The synthesis involves the use of elemental analysis and NMR spectroscopy for structural confirmation, which could be applicable to the synthesis of "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde".

Molecular Structure Analysis

The molecular structure of related compounds has been investigated using X-ray crystallography in paper . This technique could be used to determine the crystal structure of "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde", which would provide valuable information about its molecular geometry and the arrangement of its atoms in the solid state.

Chemical Reactions Analysis

Although the papers do not provide specific reactions for the compound , paper discusses the use of a tetrafluoroiodobenzaldehyde in porphyrin synthesis, indicating that halogenated aldehydes can participate in complex organic reactions. This could imply that "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde" may also be used in similar synthetic applications, such as the construction of macrocyclic or supramolecular structures.

Physical and Chemical Properties Analysis

Paper provides a comprehensive analysis of a furan aldehyde derivative using Density Functional Theory (DFT), which includes the calculation of vibrational properties, electronic properties, and molecular electrostatic potential energy surfaces. These methods could be applied to "5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde" to predict its physical and chemical properties, such as reactivity, stability, and intermolecular interactions.

Scientific Research Applications

Enzymatic Remediation of Organic Pollutants

5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde has not been extensively researched for direct applications. However, its structural analogs and compounds within the furan family have been studied for various scientific applications. For example, the treatment of organic pollutants in wastewater using enzymatic approaches with redox mediators has shown promise. Compounds like 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde, due to their furan ring, might interact in similar redox reactions as those studied for the remediation of aromatic compounds in industrial effluents. This could potentially open up avenues for its application in environmental remediation efforts (Husain & Husain, 2007).

Synthesis of Fine Chemicals and Polymers

Furthermore, compounds from the furan family, such as 5-Hydroxymethylfurfural (HMF), have been utilized as building blocks in organic synthesis for the preparation of fine chemicals. Given the structural similarities, 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde might also serve as a precursor or intermediate in the synthesis of various industrially relevant chemicals, materials, and possibly biofuels. The presence of functional groups in such molecules allows for versatile chemical reactions, making them suitable for novel synthetic routes and the incorporation of renewable carbon sources into valuable products (Fan et al., 2019).

Role in Advanced Oxidation Processes

In the context of advanced oxidation processes (AOPs) for environmental decontamination, understanding the degradation pathways and biotoxicity of by-products is crucial. While the direct involvement of 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde in such processes hasn't been documented, studies on similar compounds can provide insights into potential degradation products and their environmental impact. This knowledge is essential for assessing the ecological risks associated with the use of such chemicals and their derivatives in various industrial applications (Qutob et al., 2022).

Mechanism of Action

While the exact mechanism of action for this compound is not specified in the search results, similar compounds such as fipronil disrupt the insect central nervous system by blocking the ligand-gated ion channel of the GABA A receptor and glutamate-gated chloride (GluCl) channels .

Safety and Hazards

When handling this compound, it is recommended to wear personal protective equipment/face protection and ensure adequate ventilation. Avoid contact with skin, eyes, and avoid ingestion and inhalation. Keep away from open flames, hot surfaces, and sources of ignition .

properties

IUPAC Name

5-[2,6-dichloro-4-(trifluoromethyl)phenyl]furan-2-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H5Cl2F3O2/c13-8-3-6(12(15,16)17)4-9(14)11(8)10-2-1-7(5-18)19-10/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNYCADSCMMHYJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C2=C(C=C(C=C2Cl)C(F)(F)F)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H5Cl2F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381826
Record name 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde

CAS RN

680215-60-5
Record name 5-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-2-furaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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